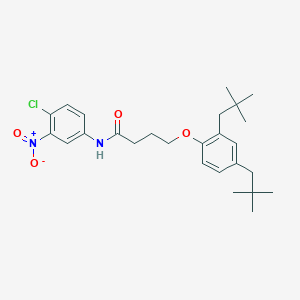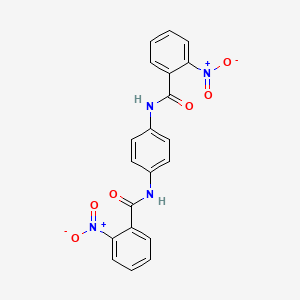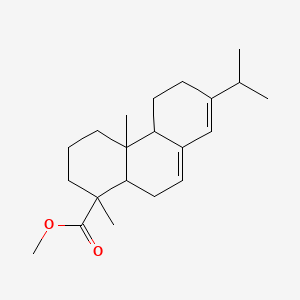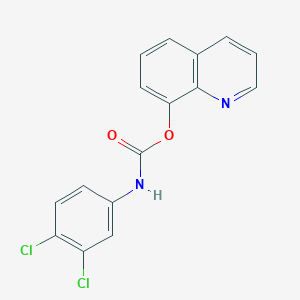![molecular formula C7H10O B11956591 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 31152-30-4](/img/structure/B11956591.png)
1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylcyclohexene oxide with a strong base, such as sodium hydride, to induce ring closure and form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene exerts its effects involves its ability to interact with various molecular targets. The compound’s unique structure allows it to participate in specific binding interactions and chemical reactions. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[4.1.0]hept-3-ene: A similar compound without the methyl group, which exhibits different reactivity and applications.
Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate: A derivative with a carboxylate group, used in different synthetic applications.
Uniqueness
1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene is unique due to its methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex molecules and in various industrial applications .
Propiedades
Número CAS |
31152-30-4 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
1-methyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10O/c1-7-5-3-2-4-6(7)8-7/h2-3,6H,4-5H2,1H3 |
Clave InChI |
ZZGMKTTUPBYCBO-UHFFFAOYSA-N |
SMILES canónico |
CC12CC=CCC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956509.png)
![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)








![N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11956562.png)



